molecular formula C10H13BBrNO2 B580675 3-Bromo-5-pyrrolidinophenylboronic acid CAS No. 1256355-16-4

3-Bromo-5-pyrrolidinophenylboronic acid

Cat. No. B580675
CAS RN: 1256355-16-4
M. Wt: 269.933
InChI Key: IDBGWBMXFPQRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-pyrrolidinophenylboronic acid is a boronic acid derivative with the IUPAC name 3-bromo-5-(1-pyrrolidinyl)phenylboronic acid . It has a molecular weight of 269.93 . It is used for research purposes.


Synthesis Analysis

Boronic acids, including this compound, are generally synthesized using both chemical and biological methods . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 .


Chemical Reactions Analysis

Boronic acids, such as this compound, are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Scientific Research Applications

1. Suzuki Cross-Coupling Reactions

3-Bromo-5-pyrrolidinophenylboronic acid plays a significant role in Suzuki cross-coupling reactions. This reaction is a powerful method for creating carbon-carbon bonds, which is fundamental in organic chemistry. The compound acts as a reactant in these processes, leading to the formation of novel derivatives with potential biological activities. For instance, Ahmad et al. (2017) demonstrated the use of arylboronic acids in synthesizing pyridine derivatives with potential as chiral dopants for liquid crystals and exhibiting significant biological activities such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

2. Preparation of Arylboronic Acids

Li et al. (2002) and others have developed improved protocols for the preparation of arylboronic acids, including pyridylboronic acids, from aryl halides like 3-bromopyridine. This technique involves lithium-halogen exchange and "in situ quench." The resulting arylboronic acids are crucial intermediates in various organic syntheses and have extensive applications in pharmaceuticals and materials science (Li et al., 2002).

3. Electropolymerization Studies

Electropolymerization is another area where this compound finds application. Hao et al. (2007) reported the synthesis of pyrroles and thiophenes with electron-withdrawing groups through the coupling of pyrrole- and thiopheneboronic acids. These compounds were used in electropolymerization, leading to conducting polymers with potential applications in electronics and materials science (Hao et al., 2007).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 3-Bromo-5-pyrrolidinophenylboronic acid may play a role in modifying biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given its potential role in suzuki-miyaura coupling reactions, it may influence the formation of carbon-carbon bonds within cells . This could potentially affect a wide range of cellular processes, from energy production to the synthesis of complex biomolecules.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include pH, temperature, and the presence of other chemical species. For instance, the ability of boronic acids to form reversible covalent bonds with hydroxyl groups is pH-dependent, which could influence the compound’s activity in different cellular environments .

properties

IUPAC Name

(3-bromo-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBGWBMXFPQRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681726
Record name [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256355-16-4
Record name B-[3-Bromo-5-(1-pyrrolidinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.